1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d4
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Overview
Description
14:0 PC-d4, also known as 1,2-dimyristoyl-sn-glycero-3-phosphocholine-1,1,2,2-d4, is a deuterated phospholipid compound. It is a synthetic derivative of phosphatidylcholine, which is a major component of biological membranes. The deuterium atoms replace hydrogen atoms at specific positions, making it useful for various scientific studies, particularly in the field of lipidomics and membrane biophysics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dimyristoyl-sn-glycero-3-phosphocholine-1,1,2,2-d4 involves the incorporation of deuterium atoms into the fatty acid chains. This can be achieved through the hydrogenation of myristic acid with deuterium gas, followed by esterification with glycerol-3-phosphate. The final step involves the attachment of the phosphocholine head group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using high-purity reagents and controlled reaction conditions to ensure the incorporation of deuterium atoms. The process includes multiple purification steps, such as high-performance liquid chromatography, to achieve the desired product purity .
Chemical Reactions Analysis
Types of Reactions
1,2-dimyristoyl-sn-glycero-3-phosphocholine-1,1,2,2-d4 undergoes various chemical reactions, including:
Oxidation: The fatty acid chains can be oxidized under specific conditions, leading to the formation of hydroperoxides and other oxidation products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen, often in the presence of catalysts.
Hydrolysis: Enzymatic hydrolysis is typically carried out using phospholipase enzymes under physiological conditions.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Free fatty acids and glycerophosphocholine.
Scientific Research Applications
1,2-dimyristoyl-sn-glycero-3-phosphocholine-1,1,2,2-d4 is widely used in scientific research, including:
Lipidomics: As an internal standard for mass spectrometry analysis of lipid species.
Membrane Biophysics: To study the properties of lipid bilayers and membrane dynamics.
Drug Delivery: In the formulation of liposomes for targeted drug delivery.
Biological Studies: To investigate the role of phospholipids in cellular processes and membrane structure
Mechanism of Action
The compound exerts its effects primarily through its incorporation into lipid bilayers, where it influences membrane fluidity and stability. The deuterium atoms provide a unique signature that can be detected using nuclear magnetic resonance spectroscopy, allowing researchers to study membrane dynamics and interactions at the molecular level .
Comparison with Similar Compounds
Similar Compounds
1,2-dimyristoyl-sn-glycero-3-phosphocholine: The non-deuterated version of the compound.
1,2-dimyristoyl-d54-sn-glycero-3-phosphocholine-1,1,2,2-d4: Another deuterated variant with additional deuterium atoms
Uniqueness
1,2-dimyristoyl-sn-glycero-3-phosphocholine-1,1,2,2-d4 is unique due to its specific deuteration pattern, which makes it particularly useful for detailed studies of lipid behavior and interactions in biological membranes. The presence of deuterium atoms enhances the compound’s stability and provides distinct spectroscopic properties .
Properties
Molecular Formula |
C36H72NO8P |
---|---|
Molecular Weight |
682.0 g/mol |
IUPAC Name |
[(2R)-2,3-di(tetradecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-(trimethylazaniumyl)ethyl] phosphate |
InChI |
InChI=1S/C36H72NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2/h34H,6-33H2,1-5H3/t34-/m1/s1/i30D2,31D2 |
InChI Key |
CITHEXJVPOWHKC-MYLWCSGWSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OP(=O)([O-])OC[C@@H](COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC |
Origin of Product |
United States |
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